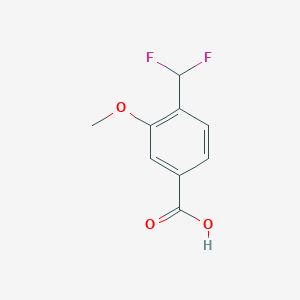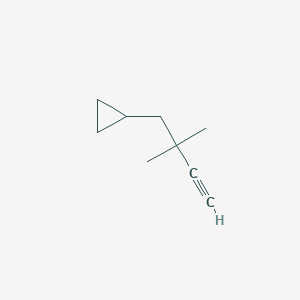
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C9H14 It features a cyclopropane ring attached to a butynyl group, which is further substituted with two methyl groups at the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 2,2-dimethylbut-3-yn-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as . This process converts the alkyne group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened by nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Substitution: Sodium hydroxide in ethanol, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Alcohols, amines.
科学的研究の応用
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity with biological molecules provides insights into enzyme-substrate interactions .
Medicine: The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and signal transduction pathways, resulting in various biological effects .
類似化合物との比較
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- 4-Benzyloxy-3,3-dimethylbut-1-yne
- (2,2-Dimethylbut-3-yn-1-yl)oxy)methylbenzene
Comparison: Compared to its analogs, (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The ring strain in cyclopropane makes it more reactive than its linear counterparts, allowing for a wider range of chemical transformations .
特性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC名 |
2,2-dimethylbut-3-ynylcyclopropane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)7-8-5-6-8/h1,8H,5-7H2,2-3H3 |
InChIキー |
XLGNHARRTCRCRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


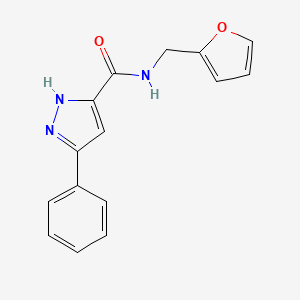
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
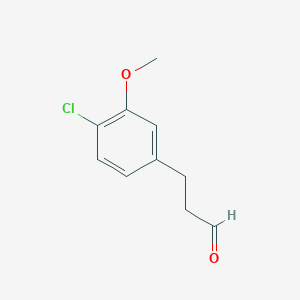
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
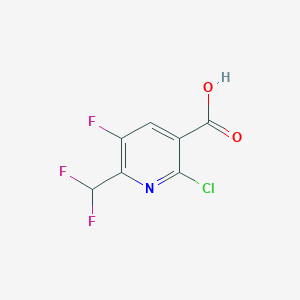
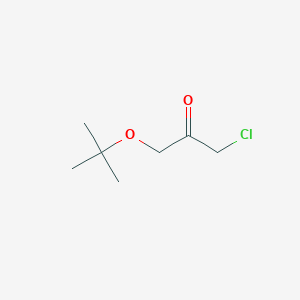
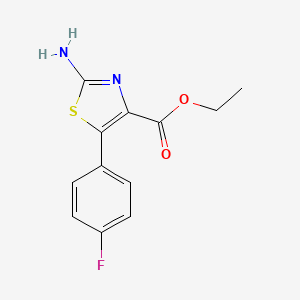
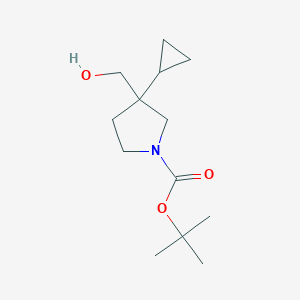
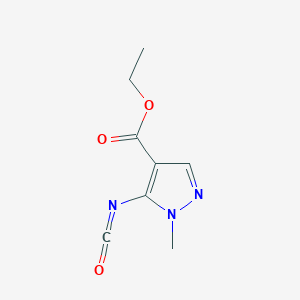
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
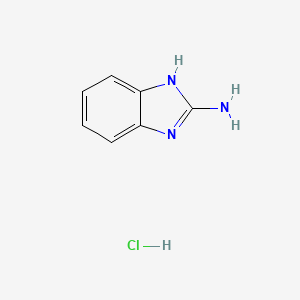
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
